molecular formula C11H8ClFN2O B8488148 4-(2-Chloropyridin-4-yloxy)-2-fluorobenzenamine

4-(2-Chloropyridin-4-yloxy)-2-fluorobenzenamine

Cat. No.: B8488148
M. Wt: 238.64 g/mol
InChI Key: WEMOCHMQDCMPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloropyridin-4-yloxy)-2-fluorobenzenamine is a useful research compound. Its molecular formula is C11H8ClFN2O and its molecular weight is 238.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

4-(2-chloropyridin-4-yl)oxy-2-fluoroaniline

InChI

InChI=1S/C11H8ClFN2O/c12-11-6-8(3-4-15-11)16-7-1-2-10(14)9(13)5-7/h1-6H,14H2

InChI Key

WEMOCHMQDCMPNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=C2)Cl)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 3-fluoro-4-aminophenol (8.0 g, 63.0 mmol) in dimethylacetamide (80 mL) was de-gassed in vacuo and treated with potassium tert-butoxide (7.3 g, 65 mmol). The resultant mixture was stirred at RT for 30 min. 2,4-Dichloropyridine (8 g, 54 mmol) was added and the mixture was heated to 80° C. for 12 h. The solvent was removed under reduced pressure to give a residue which was partitioned between water and EtOAc (3×100 mL). The organic layers were washed with saturated brine, dried (MgSO4), concentrated in vacuo and purified by silica gel column chromatography to give 4-(2-chloropyridin-4-yloxy)-2-fluorobenzenamine (11 g, 86% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.24 (d, J=5.7 Hz, 1H), 7.00 (dd, J=9.0, 2.7 Hz, 1H), 6.89-6.73 (m, 4H), 5.21 (br s, 2H); MS (ESI) m/z: 239.2 (M+H+).
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8 g
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reactant
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80 mL
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solvent
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7.3 g
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reactant
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[Compound]
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resultant mixture
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0 (± 1) mol
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8 g
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Synthesis routes and methods II

Procedure details

Using a procedure analogous to Example A2, 2,4-dichloropyridine (8.0 g, 54 mmol) and 3-fluoro-4-aminophenol (8.0 g, 62.9 mmol) were combined to provide 4-(2-chloro-pyridin-4-yloxy)-2-fluorophenylamine (11g, 86% yield). 1H NMR (300 MHz, DMSO-d6) δ 8.24 (d, J=5.7 Hz, 1H), 7.00 (dd, J=9.0, 2.7 Hz, 1H), 6.89-6.73 (m, 4H), 5.21 (br s, 2H); MS (ESI) m/z: 239.2 (M+H+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

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